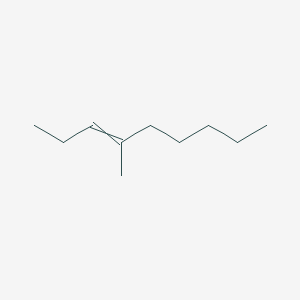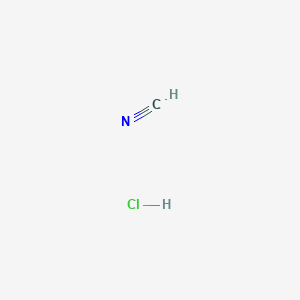
Hydrogen chloride hydrogen cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrogen chloride hydrogen cyanide is a compound that combines the properties of both hydrogen chloride and hydrogen cyanide. Hydrogen chloride is a diatomic molecule consisting of a hydrogen atom and a chlorine atom, while hydrogen cyanide is a molecule composed of a hydrogen atom, a carbon atom, and a nitrogen atom. Both compounds are highly toxic and have significant industrial and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrogen chloride can be prepared on an industrial scale by reacting salt (sodium chloride) with sulfuric acid or by the direct combination of hydrogen and chlorine at high temperatures . Hydrogen cyanide is typically produced through the Andrussow process, which involves the reaction of ammonia, methane, and air over a platinum catalyst .
Industrial Production Methods
Hydrogen chloride is often generated as a by-product during the manufacture of chlorinated hydrocarbons . Hydrogen cyanide is produced on a large scale for use in the production of potassium cyanide and adiponitrile, which are used in mining and plastics, respectively .
Chemical Reactions Analysis
Types of Reactions
Hydrogen chloride and hydrogen cyanide undergo various chemical reactions, including:
Oxidation and Reduction: Hydrogen cyanide can be oxidized to form cyanogen or reduced to form methane and ammonia.
Substitution: Hydrogen chloride can react with potassium cyanide to form potassium chloride and hydrogen cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen cyanide reacts with oxygen in the presence of a catalyst to form cyanogen.
Substitution: Hydrogen chloride reacts with potassium cyanide under standard conditions to produce potassium chloride and hydrogen cyanide.
Major Products
Oxidation of Hydrogen Cyanide: Cyanogen
Substitution Reaction: Potassium chloride and hydrogen cyanide
Scientific Research Applications
Hydrogen chloride and hydrogen cyanide have numerous applications in scientific research:
Mechanism of Action
Hydrogen cyanide exerts its toxic effects by inhibiting the mitochondrial electron transport chain, specifically binding to the a3 portion of cytochrome oxidase. This prevents cells from utilizing oxygen, leading to cellular hypoxia and rapid death . Hydrogen chloride, being a strong acid, can cause severe irritation and damage to tissues upon contact.
Comparison with Similar Compounds
Hydrogen chloride and hydrogen cyanide can be compared with other similar compounds:
Hydrogen Fluoride (HF): Similar to hydrogen chloride, hydrogen fluoride is a diatomic molecule with strong acidic properties.
Cyanogen (C2N2): Cyanogen is a dimer of hydrogen cyanide and shares similar toxic properties.
Hydrogen Bromide (HBr): Like hydrogen chloride, hydrogen bromide is a diatomic molecule with strong acidic properties.
Hydrogen chloride hydrogen cyanide is unique due to its combination of properties from both hydrogen chloride and hydrogen cyanide, making it a compound of significant interest in various fields of research and industry.
Properties
CAS No. |
145791-03-3 |
|---|---|
Molecular Formula |
CH2ClN |
Molecular Weight |
63.48 g/mol |
IUPAC Name |
formonitrile;hydrochloride |
InChI |
InChI=1S/CHN.ClH/c1-2;/h1H;1H |
InChI Key |
VSXLDBOVSVRINA-UHFFFAOYSA-N |
Canonical SMILES |
C#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


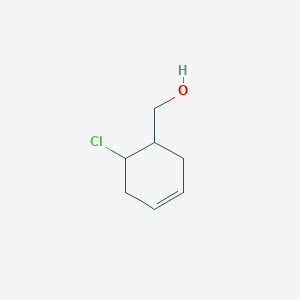
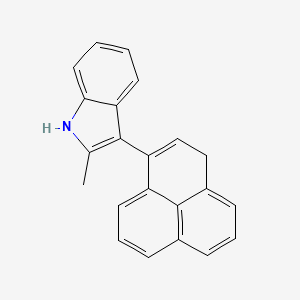
![3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one](/img/structure/B12559494.png)
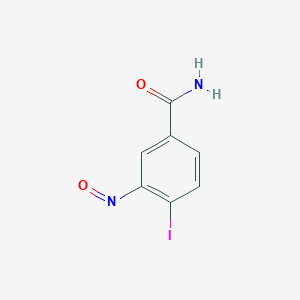
![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B12559500.png)
![1-{[tert-Butyl(dimethyl)silyl]oxy}pent-4-en-2-ol](/img/structure/B12559507.png)
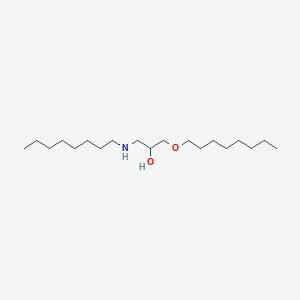
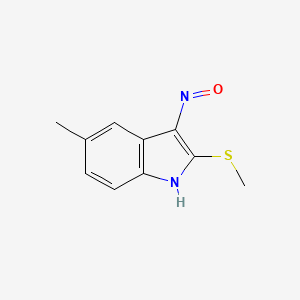
![benzoic acid;2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol](/img/structure/B12559527.png)
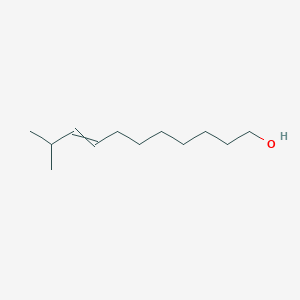
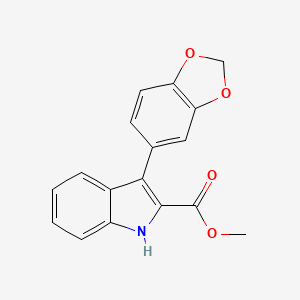
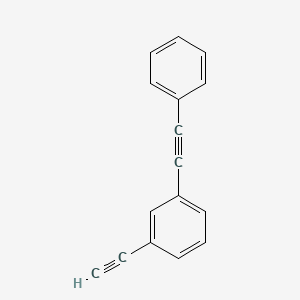
![1-{5-[(4-Butylphenyl)(dimethyl)silyl]pentyl}piperidine](/img/structure/B12559558.png)
